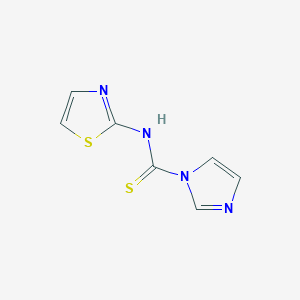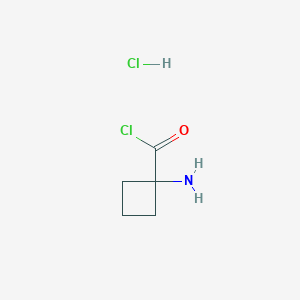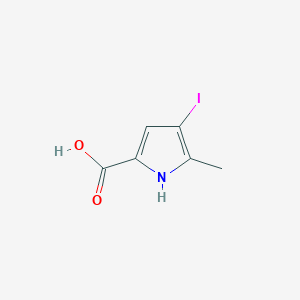
2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)acetic acid is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group attached to the thiadiazole ring, which is further connected to an aminoacetic acid moiety. The compound has garnered interest due to its potential biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)acetic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction yields 5-phenyl-1,3,4-thiadiazole-2-thiol.
Aminoacetic Acid Attachment: The thiadiazole derivative is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the nitro group if present in derivatives of the compound.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
科学研究应用
2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)acetic acid has been studied for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
作用机制
The mechanism of action of 2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)acetic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as urease, which is involved in the hydrolysis of urea. This inhibition is achieved through binding to the active site of the enzyme, preventing substrate access.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it effective against cancer cells.
相似化合物的比较
2-Amino-1,3,4-thiadiazole: A simpler thiadiazole derivative with similar biological activities.
5-Phenyl-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of the target compound.
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: Another thiadiazole derivative with urease inhibitory activity.
Uniqueness: 2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)acetic acid stands out due to its specific combination of a phenyl group and an aminoacetic acid moiety, which imparts unique chemical and biological properties. Its ability to inhibit enzymes and modulate pathways makes it a versatile compound for various applications.
属性
CAS 编号 |
185034-19-9 |
|---|---|
分子式 |
C10H9N3O2S |
分子量 |
235.26 g/mol |
IUPAC 名称 |
2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetic acid |
InChI |
InChI=1S/C10H9N3O2S/c14-8(15)6-11-10-13-12-9(16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)(H,14,15) |
InChI 键 |
BHFYSZHFJXALQI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NCC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 2-carbamoyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B8737357.png)





![(3aR,6aR)-tetrahydrofuro[2,3-b]furan-3(2H)-one](/img/structure/B8737403.png)




